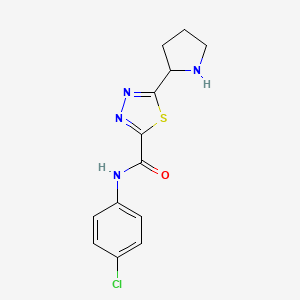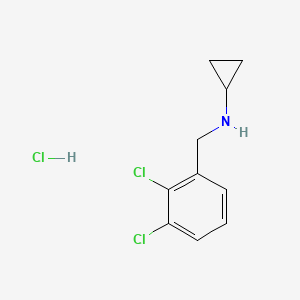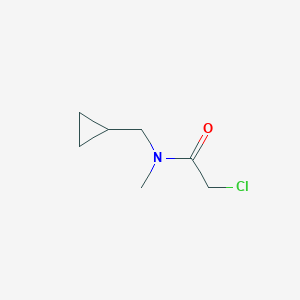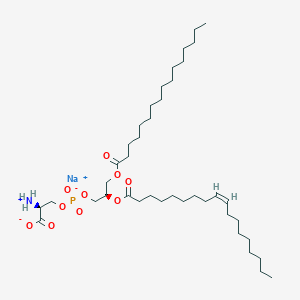
N-(4-Chlorphenyl)-5-Pyrrolidin-2-yl-1,3,4-Thiadiazol-2-carboxamid
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups including a chlorophenyl group, a pyrrolidinyl group, and a thiadiazole group. These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of nitrogen in the pyrrolidinyl and thiadiazole groups could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing chlorophenyl group and the electron-donating pyrrolidinyl group. The thiadiazole group could potentially undergo reactions at the sulfur or nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, and stability would be influenced by the functional groups in the compound. For example, the chlorophenyl group is relatively non-polar and could decrease solubility in water .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
1,3,4-Thiadiazol-Derivate sind für ihre antimikrobiellen Eigenschaften bekannt. Sie werden auf ihre Wirksamkeit gegen verschiedene Bakterienstämme, sowohl grampositiv als auch gramnegativ, sowie auf ihre antifungale Wirkung gegen Organismen wie Candida albicans untersucht .
Anti-Tuberkulose
Diese Verbindungen werden auch wegen ihres Potenzials zur Behandlung von Tuberkulose untersucht, da sie die Bakterien hemmen, die für die Krankheit verantwortlich sind .
Entzündungshemmende und analgetische Eigenschaften
Untersuchungen haben gezeigt, dass 1,3,4-Thiadiazol-Derivate als entzündungshemmende Mittel wirken können, was bei der Behandlung chronisch-entzündlicher Erkrankungen nützlich sein könnte. Darüber hinaus können sie analgetische Eigenschaften besitzen, die bei der Schmerzbehandlung hilfreich sein können .
Antikonvulsive und Antiepileptische Wirkungen
Die Derivate werden auf ihre antikonvulsiven und antiepileptischen Wirkungen untersucht, die zu neuen Behandlungen für Krampfanfälle führen könnten .
Antihypertensive Anwendungen
Es besteht Interesse an diesen Verbindungen aufgrund ihrer blutdrucksenkenden Wirkung, die bei der Behandlung von Bluthochdruck von Vorteil sein könnte .
Antioxidative Eigenschaften
Die antioxidative Kapazität von 1,3,4-Thiadiazol-Derivaten ist ein weiterer Forschungsbereich, der möglicherweise zur Vorbeugung von oxidativen Stress-bedingten Krankheiten beitragen könnte .
Antikrebsaktivität
Diese Derivate werden auf ihre Antikrebsaktivität gegen verschiedene Krebszelllinien, einschließlich Brustkrebs und Lungenadenokarzinom, untersucht. Sie werden auf ihre Fähigkeit getestet, die Zellproliferation zu hemmen und Apoptose zu induzieren .
Antivirelles und antineoplastisches Potenzial
Das potenzielle antivirale und antineoplastische Potenzial dieser Verbindungen macht sie zu Kandidaten für weitere Forschungsarbeiten bei der Entwicklung von Behandlungen für Virusinfektionen und Krebs .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4OS/c14-8-3-5-9(6-4-8)16-11(19)13-18-17-12(20-13)10-2-1-7-15-10/h3-6,10,15H,1-2,7H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWSMHMUYGGGFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NN=C(S2)C(=O)NC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001155856 | |
| Record name | N-(4-Chlorophenyl)-5-(2-pyrrolidinyl)-1,3,4-thiadiazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001155856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217862-92-4 | |
| Record name | N-(4-Chlorophenyl)-5-(2-pyrrolidinyl)-1,3,4-thiadiazole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Chlorophenyl)-5-(2-pyrrolidinyl)-1,3,4-thiadiazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001155856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B1420793.png)
![2-[(2-Methoxyethyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B1420794.png)
![3-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanoic acid](/img/structure/B1420796.png)


![N-[(4-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride](/img/structure/B1420804.png)
![[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide](/img/structure/B1420807.png)
![2-Oxazolidinone, 3-[6-[2-[(2,6-dichlorophenyl)Methoxy]ethoxy]hexyl]-5-(2,2-diMethyl-4H-1, 3-benzodioxin-6-yl)-, (5R)-](/img/structure/B1420808.png)

![2-Azaniumylethyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate](/img/structure/B1420811.png)
![(2R)-3-[(~2~H_31_)Hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1420812.png)

![Sodium (2R)-3-(hexadecanoyloxy)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate](/img/structure/B1420814.png)
![Sodium 2,3-dihydroxypropyl (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate](/img/structure/B1420815.png)
